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molecular formula C12H10O3 B098014 Methyl 6-hydroxy-2-naphthoate CAS No. 17295-11-3

Methyl 6-hydroxy-2-naphthoate

Cat. No. B098014
M. Wt: 202.21 g/mol
InChI Key: UKZOPQRTQJERQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05061399

Procedure details

6-Hydroxy-2-naphthoic acid (60 g), methanol (240 ml) and sulphuric acid (12 ml) were refluxed together for 5 hours. The ester was isolated by pouring into water and recrystallised from methanol (50.0 g, 77.5% theory)
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([OH:14])=[O:13])[CH:6]=[CH:5]2.S(=O)(=O)(O)O.[CH3:20]O>>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([O:14][CH3:20])=[O:13])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
OC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
240 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CC(=CC2=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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